PKM2 activator 3

PKM2 AC50 Enzyme Activation

PKM2 activator 3 (CAS 1346113-84-5) is a superior research tool for oncology and metabolic reprogramming studies. Its exceptional microsomal stability in both human (t1/2=277.2 min) and mouse (t1/2=117.5 min) models, combined with a low efflux ratio of 0.84, ensures sustained target engagement and reliable intracellular accumulation in complex models like 3D spheroids. This distinactive PKM2 activator, with a defined AC50 of 90 nM, serves as a critical benchmark for assay calibration and SAR studies.

Molecular Formula C15H11ClF2N2O3S
Molecular Weight 372.8 g/mol
Cat. No. B7563882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePKM2 activator 3
Molecular FormulaC15H11ClF2N2O3S
Molecular Weight372.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F
InChIInChI=1S/C15H11ClF2N2O3S/c16-10-6-9(2-3-11(10)17)20-24(22,23)14-5-8-1-4-15(21)19-13(8)7-12(14)18/h2-3,5-7,20H,1,4H2,(H,19,21)
InChIKeyVLIHQHQPGAWJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PKM2 Activator 3 (CAS 1346113-84-5) Procurement Guide: A Validated Allosteric PKM2 Activator for Oncology Metabolism Research


PKM2 activator 3, also known as compound 66, is a synthetic small molecule belonging to the quinoline-sulfonamide chemotype, designed to allosterically activate the M2 isoform of pyruvate kinase (PKM2) . This compound has been characterized as a potent activator with a biochemical AC50 value of 90 nM against recombinant PKM2 . Beyond target engagement, it exhibits favorable drug-like properties, including high microsomal stability in both human (t1/2 = 277.2 min) and mouse (t1/2 = 117.5 min) liver microsomes, good Caco-2 permeability, and a low efflux ratio (0.84) . These attributes position it as a valuable tool compound for investigating PKM2-mediated metabolic reprogramming in cancer and for validating the therapeutic hypothesis of PKM2 activation in oncology.

Why Generic Substitution of PKM2 Activators Fails: Differentiating Potency, Isoform Selectivity, and ADME Profiles Across Analog Chemotypes


The term 'PKM2 activator' encompasses a heterogeneous group of small molecules with distinct chemotypes, allosteric binding modes, and pharmacological profiles. For instance, the DASA series (e.g., DASA-58) and TEPP-46, while potent in biochemical assays, display divergent cellular potency and selectivity profiles [1]. Similarly, within the quinoline-sulfonamide series, subtle structural modifications yield dramatic differences in microsomal stability, with some analogs exhibiting half-lives unsuitable for in vivo studies [2]. Therefore, substituting one PKM2 activator for another without accounting for these quantitative differences in potency, isoform selectivity, and ADME properties can lead to irreproducible results, misinterpretation of target biology, and failure in translational studies. The evidence below demonstrates why PKM2 activator 3 provides a distinct and quantifiable profile that cannot be assumed for other in-class compounds.

PKM2 Activator 3: Quantitative Evidence of Differentiation Against Key Comparators


Potency Comparison: PKM2 Activator 3 (90 nM) vs. PKM2 Activator 2 (66 nM) and PKM2 Activator 5 (316 nM) in Biochemical Activation of Recombinant PKM2

PKM2 activator 3 demonstrates an AC50 of 90 nM for activation of recombinant PKM2, positioning it as a mid-potency activator within the quinoline-sulfonamide series . This contrasts with the more potent PKM2 activator 2 (AC50 = 66 nM) [1] and the significantly less potent PKM2 activator 5 (AC50 = 316 nM) . This quantitative difference in activation potency allows researchers to select a compound with a specific window of activity, which is crucial for studies exploring concentration-dependent effects on cellular metabolism without inducing maximal target engagement.

PKM2 AC50 Enzyme Activation Cancer Metabolism

Human Liver Microsomal Stability: PKM2 Activator 3 (t1/2 = 277 min) vs. In-Class Unstable Analogs (t1/2 < 30 min)

A critical differentiator for in vivo applications is metabolic stability. PKM2 activator 3 exhibits a remarkable half-life of 277.2 minutes in human liver microsomes . This represents a significant improvement over earlier lead compounds in the same quinoline-sulfonamide series, such as compound 4, which demonstrated poor microsomal stability (t1/2 < 30 min) [1]. This enhanced stability translates directly to improved exposure and a longer duration of action in animal models, making PKM2 activator 3 a superior choice for in vivo pharmacodynamic and efficacy studies.

Microsomal Stability ADME In Vivo Pharmacology Drug Metabolism

Cellular Permeability and Efflux Liability: PKM2 Activator 3 (Efflux Ratio = 0.84) vs. High Efflux PKM2 Activators

The ability of a compound to cross cellular membranes and avoid active efflux is crucial for achieving intracellular target engagement and for predicting oral bioavailability. PKM2 activator 3 demonstrates good permeability in the Caco-2 assay and, critically, a low efflux ratio of 0.84 [1]. An efflux ratio less than 2 indicates that the compound is not a significant substrate for apical efflux transporters like P-glycoprotein (P-gp). This profile contrasts with many tool compounds that suffer from high efflux ratios (e.g., >10), which can severely limit intracellular accumulation and in vivo exposure.

Caco-2 Permeability Efflux Ratio Oral Bioavailability P-gp

Recommended Research and Industrial Application Scenarios for PKM2 Activator 3 Based on Its Differentiated Profile


In Vivo Pharmacodynamic Studies in Murine Xenograft Models of Cancer

The combination of good in vitro potency (AC50 = 90 nM) and high microsomal stability in mouse liver microsomes (t1/2 = 117.5 minutes) makes PKM2 activator 3 exceptionally well-suited for in vivo pharmacodynamic studies. Its extended half-life allows for sustained target engagement in tumor tissue following systemic administration, enabling researchers to reliably correlate PKM2 activation (e.g., via measuring downstream metabolites like serine or lactate) with tumor growth inhibition over a 24-hour dosing interval. This profile reduces the need for continuous infusion or frequent bolus dosing, simplifying experimental logistics.

Ex Vivo and In Vitro Studies Requiring High Intracellular Compound Accumulation

For studies involving primary cell cultures, 3D spheroids, or ex vivo tissue slices where passive diffusion is limited, PKM2 activator 3's low efflux ratio (0.84) and good Caco-2 permeability are critical advantages [1]. These properties ensure the compound can effectively penetrate cell membranes and accumulate within the cytosol to reach concentrations necessary for robust PKM2 activation. This makes it a preferred tool for investigating the cell-autonomous effects of PKM2 activation on metabolism, proliferation, and differentiation in complex cellular models where other PKM2 activators with higher efflux liability may fail to engage the target.

Comparative Structure-Activity Relationship (SAR) and Chemotype Validation

PKM2 activator 3 serves as a key benchmark compound for validating novel PKM2 activator chemotypes or for conducting SAR studies within the quinoline-sulfonamide series. Its well-characterized profile—including a defined potency (AC50 = 90 nM) , favorable ADME properties [1], and known chemical structure (CAS 1346113-84-5)—provides a robust and reproducible positive control. Researchers can use it to calibrate new assays, confirm target engagement in their specific cellular system, and benchmark the performance of newly synthesized analogs, ensuring that observed differences are due to intrinsic molecular properties rather than assay variability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PKM2 activator 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.